![molecular formula C8H19NO2 B13484370 1-[(4-Aminopentyl)oxy]-2-methoxyethane](/img/structure/B13484370.png)
1-[(4-Aminopentyl)oxy]-2-methoxyethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Aminopentyl)oxy]-2-methoxyethane is an organic compound with the molecular formula C8H19NO2 It is a derivative of methoxyethane with an aminopentyl group attached via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Aminopentyl)oxy]-2-methoxyethane typically involves the reaction of 4-aminopentanol with 2-methoxyethanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the ether bond. The reaction conditions often include moderate temperatures and controlled pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and solvents that can be easily recycled and reused is also common to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Aminopentyl)oxy]-2-methoxyethane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ether linkage can be targeted for nucleophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions to facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[(4-Aminopentyl)oxy]-2-methoxyethane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(4-Aminopentyl)oxy]-2-methoxyethane involves its interaction with specific molecular targets and pathways. The aminopentyl group can interact with various enzymes and receptors, potentially modulating their activity. The compound may also participate in signaling pathways, influencing cellular responses and functions .
Comparison with Similar Compounds
Similar Compounds
1-(4-Aminobutoxy)-2-methoxyethane: Similar in structure but with a shorter aminobutyl chain.
2-((4-Aminopentyl)(ethyl)amino)ethan-1-ol: Contains an additional ethyl group and an aminoethanol moiety.
Uniqueness
1-[(4-Aminopentyl)oxy]-2-methoxyethane is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C8H19NO2 |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
5-(2-methoxyethoxy)pentan-2-amine |
InChI |
InChI=1S/C8H19NO2/c1-8(9)4-3-5-11-7-6-10-2/h8H,3-7,9H2,1-2H3 |
InChI Key |
LVORYWUIGDFTKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCOCCOC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


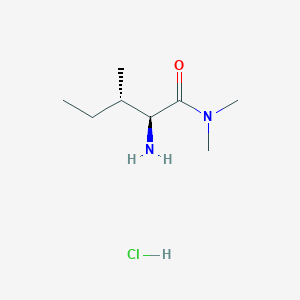
![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid](/img/structure/B13484297.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[3-(3-pyridylmethylamino)propylamino]isoindoline-1,3-dione](/img/structure/B13484306.png)
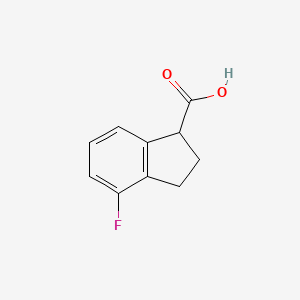
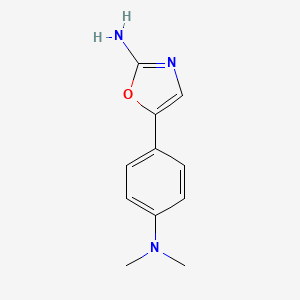
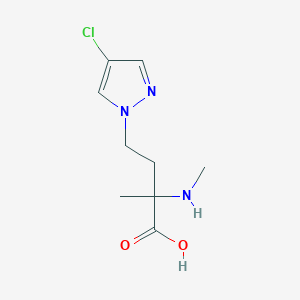


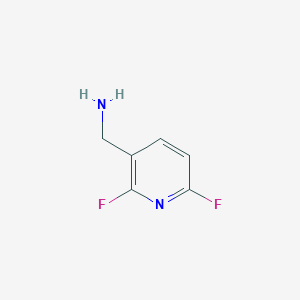
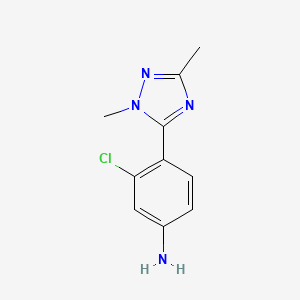

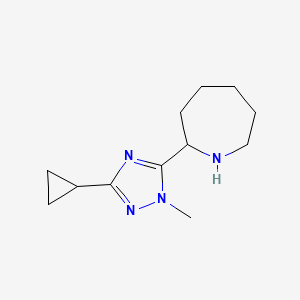
![6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13484372.png)
![N-[3-(azetidin-3-yl)phenyl]acetamide, trifluoroacetic acid](/img/structure/B13484390.png)
